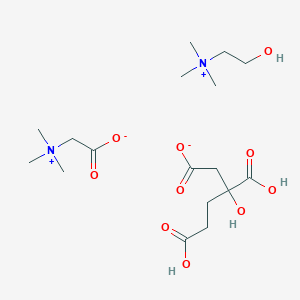

Betaine choline (R-(R*,R*))-tartrate

説明

Historical Trajectories of Choline (B1196258) and Betaine (B1666868) within Metabolic Science

The scientific understanding of choline and betaine has evolved significantly over the past two centuries. Choline was first isolated from bile in 1862 by Adolph Strecker, who named it after the Greek word for bile, "chole". nih.govnih.gov Initially, there was some confusion, as a similar substance named "neurine" had been identified in brain tissue, but it was later confirmed that neurine (B1615796) and choline were the same molecule. nih.govnih.gov For decades, choline was recognized primarily as a structural component of lecithin (B1663433) (now known as phosphatidylcholine), a key molecule in cell membranes first described by Theodore Gobley in 1850. nih.govnih.gov

The role of choline as an essential nutrient began to emerge in the 1930s through the work of Charles Best, who demonstrated that choline could prevent the development of fatty liver in dogs and rats. nih.govbohrium.com This discovery established choline's importance in lipid metabolism. nih.gov Subsequently, its role expanded with the identification of acetylcholine (B1216132), a critical neurotransmitter for which choline is a direct precursor. nih.govbohrium.com The pathways for choline's incorporation into phosphatidylcholine were elucidated in the mid-20th century. nih.govnih.gov Despite the growing evidence of its necessity in animals, the recognition of choline as an essential nutrient for humans was not formally established until the 1990s through controlled clinical studies. nih.govbohrium.com

Betaine, a derivative of choline, was also identified in the 19th century. Its primary metabolic significance lies in its function as a methyl donor. nih.gov Choline is oxidized in the body to form betaine, a process that links choline metabolism to the broader network of one-carbon metabolism. researchgate.netbevital.no Betaine participates in the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). nih.govcambridge.org This pathway is particularly important when folate status is suboptimal, highlighting betaine's role in supporting methylation processes crucial for DNA synthesis and regulation. researchgate.netcambridge.org

Interactive Data Table: Key Historical Discoveries in Choline and Betaine Research

| Year | Discovery | Researcher(s) | Significance |

| 1850 | Described "lecithine" (phosphatidylcholine) from egg yolk. nih.govnih.gov | Theodore Gobley | Identified a key choline-containing lipid. nih.gov |

| 1862 | Isolated and named "choline" from bile. nih.govnih.gov | Adolph Strecker | First official identification of the choline molecule. nih.gov |

| 1930s | Showed choline prevents fatty liver in animals. nih.govbohrium.com | Charles Best | Established choline as an essential nutrient with a role in lipid metabolism. bohrium.com |

| 1930s | Established the role of choline as part of the neurotransmitter acetylcholine. nih.govnih.gov | Otto Loewi & Henry Dale | Uncovered choline's critical function in the nervous system. bohrium.com |

| 1960 | Identified the phosphatidylethanolamine-N-methyltransferase (PEMT) pathway for choline synthesis. nih.govnih.gov | Jon Bremer & David Greenberg | Elucidated an endogenous pathway for producing choline. nih.gov |

| 1990s | Determined choline to be an essential nutrient for humans. nih.govbohrium.com | - | Led to the establishment of dietary intake recommendations. bohrium.com |

Academic Significance of (R-(R,R))-tartrate Conjugation in Quaternary Ammonium (B1175870) Compounds**

Choline is classified as a quaternary ammonium compound, characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge regardless of pH. wikipedia.org This permanent charge influences its solubility and interaction with biological systems. In research and supplementation, quaternary ammonium compounds like choline are typically prepared as salts, combined with a negatively charged counterion. The choice of this counterion is significant as it can affect the compound's physical properties, such as solubility, stability, and hygroscopicity (the tendency to absorb moisture from the air). nih.gov

The specific counterion used in Betaine Choline (R-(R,R))-tartrate is the bitartrate (B1229483) form of (2R,3R)-tartaric acid, commonly known as L-(+)-tartaric acid. wikipedia.org This is the most common naturally occurring stereoisomer of tartaric acid, found in fruits like grapes. ontosight.ai The use of this specific chiral tartrate isomer is academically significant for several reasons:

Chiral Recognition: Tartaric acid and its salts are widely used in chemistry for chiral resolution—the separation of a mixture of enantiomers (mirror-image molecules). Conjugating a compound to a specific chiral molecule like (R-(R,R))-tartrate can be crucial in the synthesis and purification of stereospecific pharmaceuticals and research chemicals. ontosight.ai

Physicochemical Properties: The bitartrate form is known to confer desirable properties. For instance, choline bitartrate is noted for its lower hygroscopicity compared to other choline salts, which increases its stability and makes it easier to handle and formulate in a laboratory setting. nih.gov

Biological Compatibility: As the natural form of tartaric acid, (R-(R,R))-tartrate is biologically common, which can be an advantage in biochemical studies.

In the context of quaternary ammonium compounds, the formation of a salt with a specific tartrate isomer like (R-(R,R))-tartrate allows for the creation of a stable, crystalline solid with defined stereochemistry, which is essential for reproducible experimental results in biochemical and pharmacological research. wikipedia.orgontosight.ai

Paradigms and Unanswered Questions in Betaine Choline (R-(R,R))-tartrate Research**

Current research involving choline and betaine, the active components of Betaine Choline (R-(R,R))-tartrate, is focused on their central role in one-carbon metabolism and its impact on systemic health. A major paradigm is the interplay between choline/betaine intake and plasma homocysteine levels. researchgate.netbevital.no Elevated homocysteine is a known risk factor for various chronic diseases, and numerous studies have demonstrated that supplementation with choline or betaine can effectively lower its concentration. bevital.nonutraceuticalsworld.com This effect is attributed to betaine's role in the BHMT pathway, which provides an alternative route for homocysteine remethylation to methionine. cambridge.org

However, this established paradigm has led to more complex and unanswered questions. Research has revealed that while choline and betaine are metabolically linked, they can have divergent associations with health outcomes, particularly concerning metabolic syndrome. nih.gov Some studies have found that while low betaine levels are associated with an unfavorable cardiovascular risk profile, high choline levels are linked to the same adverse profile. researchgate.netnih.gov This suggests a potential disruption in the mitochondrial oxidation of choline to betaine may be a component of the metabolic dysfunction seen in these conditions. researchgate.netbevital.no

Key unanswered questions in this field include:

What are the precise regulatory mechanisms that control the mitochondrial oxidation of choline to betaine, and why might they become dysfunctional in metabolic syndrome?

How do the distinct metabolic roles of choline (e.g., in membrane synthesis, neurotransmission) and betaine (e.g., as a methyl donor, osmolyte) contribute to their opposing associations with cardiovascular risk factors? nih.gov

What is the specific contribution of the (R-(R,R))-tartrate moiety to the bioavailability and metabolic activity of choline and betaine when delivered as a single compound?

Could the anti-inflammatory effects observed with higher choline and betaine intake be harnessed for therapeutic purposes, and what are the underlying molecular pathways for this effect? nutraceuticalsworld.com

Interactive Data Table: Research Findings on Choline/Betaine and Inflammatory Markers

| Inflammatory Marker | Intake Group | Finding |

| C-reactive protein | Highest Betaine Intake (>360 mg/day) | 19% lower concentration compared to lowest intake group. nutraceuticalsworld.com |

| Homocysteine | Highest Betaine Intake (>360 mg/day) | 10% lower concentration compared to lowest intake group. nutraceuticalsworld.com |

| Tumor necrosis factor-alpha (TNF-α) | Highest Betaine Intake (>360 mg/day) | 12% lower concentration compared to lowest intake group. nutraceuticalsworld.com |

| General Inflammatory Markers | Highest Choline Intake (>310 mg/day) | At least 20% lower concentrations compared to lowest intake group. nutraceuticalsworld.com |

These questions highlight the need for further research to move beyond general associations and uncover the specific molecular mechanisms governing the distinct and sometimes opposing roles of choline and betaine in metabolic health.

特性

IUPAC Name |

3-carboxy-3,6-dihydroxy-6-oxohexanoate;2-hydroxyethyl(trimethyl)azanium;2-(trimethylazaniumyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7.C5H11NO2.C5H14NO/c8-4(9)1-2-7(14,6(12)13)3-5(10)11;1-6(2,3)4-5(7)8;1-6(2,3)4-5-7/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);4H2,1-3H3;7H,4-5H2,1-3H3/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAQSAWHNQUKPG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C[N+](C)(C)CC(=O)[O-].C(CC(CC(=O)[O-])(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17176-43-1 | |

| Record name | Betaine choline (R-(R*,R*))-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaine choline [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Betaine Choline R R*,r* Tartrate

Strategies for the Preparation of Choline (B1196258) Salts

The preparation of choline salts is a cornerstone of industrial and pharmaceutical chemistry. The synthesis of choline bitartrate (B1229483), a closely related compound, provides a foundational understanding for the preparation of more complex tartrate adducts.

Synthesis of Choline Bitartrate and Related Choline-Tartrate Adducts

The industrial synthesis of choline bitartrate, specifically the naturally occurring dextro-rotatory form, choline (2R,3R)-bitartrate, is well-documented. wikipedia.org A common method involves the reaction of trimethylamine (B31210) with ethylene (B1197577) oxide in an aqueous medium to produce choline. This is subsequently followed by a reaction with tartaric acid. wikipedia.org

A patented method details a process where tartaric acid and trimethylamine are first reacted to form trimethylamine tartrate. google.comwipo.int Ethylene oxide is then introduced to this intermediate to generate dicholine tartrate. Finally, further addition of tartaric acid yields the desired choline bitartrate. google.comwipo.int This multi-step approach allows for controlled reaction conditions and high yields. The reaction can be summarized as follows:

Formation of Trimethylamine Tartrate:

Tartaric Acid + 2 (CH₃)₃N → Trimethylamine Tartrate

Formation of Dicholine Tartrate:

Trimethylamine Tartrate + 2 C₂H₄O → Dicholine Tartrate

Formation of Choline Bitartrate:

Dicholine Tartrate + Tartaric Acid → 2 Choline Bitartrate

This process is advantageous as it can be conducted without the use of methanol (B129727), thus avoiding volatile organic compound (VOC) emissions. google.comwipo.int The final product is typically obtained through concentration, crystallization, and drying. google.comwipo.int

Control of (R,R)-tartrate Stereochemistry in Conjugation Reactions**

Achieving the specific (R-(R,R))-tartrate stereochemistry is paramount for applications where chirality is a critical factor. The control of stereochemistry in the formation of tartrate salts is typically achieved through the principles of diastereomeric resolution. Since the desired product contains a specific stereoisomer of tartaric acid, the synthesis must start with the enantiomerically pure (2R,3R)-tartaric acid, commonly known as L-(+)-tartaric acid.

When a racemic or achiral base reacts with an enantiomerically pure chiral acid like (2R,3R)-tartaric acid, a pair of diastereomers is formed. These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. In the context of synthesizing a specific choline tartrate salt, using (2R,3R)-tartaric acid from the outset ensures that the resulting salt will have the desired (R,R)-tartrate configuration.

The efficiency of the diastereomeric salt crystallization can be influenced by several factors, including the solvent system, temperature, and the presence of impurities. Careful optimization of these parameters is crucial to maximize the yield and purity of the desired diastereomer.

Approaches to Betaine (B1666868) Derivatization and Salt Formation

Betaine, or N,N,N-trimethylglycine, is a zwitterionic quaternary ammonium (B1175870) compound. hmdb.ca Its derivatization and salt formation are of interest in various fields. Betaine can be synthesized through the oxidation of choline, a pathway that occurs in biological systems and can be replicated synthetically. nih.govresearchgate.netresearchgate.net

The formation of salts involving betaine can be approached by leveraging its carboxylic acid group. While betaine itself is a zwitterion, in the presence of a strong acid, the carboxylate group can be protonated, allowing for the formation of a cationic species that can then be paired with a suitable anion.

For the synthesis of a dual-cation salt like Betaine Choline (R-(R,R))-tartrate, a potential strategy involves the reaction of a betaine derivative with a pre-formed choline tartrate salt or the simultaneous reaction of betaine, choline, and tartaric acid in appropriate stoichiometry. A patent for the combined synthesis of betaine and choline chloride from monochloroacetic acid, trimethylamine, and ethylene oxide suggests the feasibility of producing these two cations in a single process. google.com

"One-Pot" Synthetic Routes for Choline and Betaine-Based Ionic Liquids

"One-pot" syntheses are highly desirable from an efficiency and sustainability perspective. For choline and betaine-based ionic liquids, several one-pot methodologies have been explored. For instance, a process for the combined synthesis of betaine and choline chloride involves reacting trimethylamine with monochloroacetic acid, followed by the addition of ethylene oxide to the reaction mixture. google.com This approach generates both betaine and choline in a sequential, one-pot process.

To synthesize the target compound, Betaine Choline (R-(R,R))-tartrate, a hypothetical one-pot synthesis could involve the reaction of monochloroacetic acid, trimethylamine, and ethylene oxide in the presence of (2R,3R)-tartaric acid. The stoichiometry of the reactants would need to be carefully controlled to achieve the desired ratio of betaine and choline cations to the tartrate anion.

The reaction conditions, such as temperature, pH, and solvent, would be critical parameters to optimize in order to favor the formation of the desired dual-cation tartrate salt and minimize the formation of by-products.

Purification and Characterization Techniques for Novel Betaine Choline (R-(R,R))-tartrate Syntheses**

The purification of ionic liquids, particularly complex and chiral ones, presents unique challenges due to their low vapor pressure and often high viscosity. google.comnih.govnih.gov

Purification Techniques:

Crystallization: For solid ionic liquids, melt crystallization or recrystallization from a suitable solvent system can be a highly effective purification method. google.com Given the chiral nature of the target compound, diastereoselective crystallization could also be employed to enhance stereochemical purity.

Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents. nih.gov

Chromatography: Preparative high-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, can be a powerful tool for both purification and separation of stereoisomers. sigmaaldrich.com

Characterization Techniques:

A combination of spectroscopic and analytical methods is essential for the unambiguous characterization of Betaine Choline (R-(R,R))-tartrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. rsc.org Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide detailed information about the connectivity of the betaine and choline moieties and their interaction with the tartrate anion. NMR can also be used to assess the diastereomeric purity.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic liquids and can be used to confirm the masses of the cationic and anionic components of the salt. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is a crucial technique for determining the enantiomeric and diastereomeric purity of the final product. researchgate.netkoreascience.kr

Below is an interactive data table summarizing the key characterization techniques and their expected outcomes for Betaine Choline (R-(R,R))-tartrate.

| Technique | Expected Information | Key Parameters to Observe |

| ¹H NMR | Confirmation of betaine and choline structures, ratio of cations | Chemical shifts and integration of methyl and methylene (B1212753) protons |

| ¹³C NMR | Confirmation of carbon skeleton of both cations and the anion | Chemical shifts of quaternary carbons and carbonyl groups |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity within and between cations and anion | Cross-peaks indicating proton-proton and proton-carbon correlations |

| Mass Spectrometry (ESI-MS) | Molecular weight of cations and anion | m/z values corresponding to [Betaine+H]⁺, [Choline]⁺, and [Tartrate-H]⁻ |

| Chiral HPLC | Enantiomeric and diastereomeric purity | Retention times and peak areas of different stereoisomers |

| X-ray Crystallography | Absolute configuration and 3D structure | Crystal system, space group, and atomic coordinates |

Biochemical Roles and Metabolic Pathways of Choline and Betaine Constituents

Choline (B1196258) Catabolism and Anabolism

Choline is an essential nutrient with multifaceted roles in cellular structure and function. It participates in three primary metabolic pathways: oxidation, phosphorylation, and acetylation. researchgate.net Through oxidation, choline is converted to betaine (B1666868), linking it to methyl metabolism. The phosphorylation pathway utilizes choline for the synthesis of phospholipids (B1166683), crucial for membrane integrity. Acetylation of choline produces the neurotransmitter acetylcholine (B1216132), vital for nerve impulse transmission. researchgate.netbevital.no

The conversion of choline to betaine is a two-step oxidative process that primarily occurs within the mitochondria of liver and kidney cells. bevital.noresearchgate.net

The initial and rate-limiting step is the oxidation of choline to betaine aldehyde. nih.gov This reaction is catalyzed by the enzyme choline dehydrogenase (CHDH), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme located on the inner mitochondrial membrane. researchgate.netnih.gov

The subsequent step involves the oxidation of the intermediate, betaine aldehyde, to form betaine. frontiersin.org This reaction is catalyzed by betaine aldehyde dehydrogenase (BADH), an NAD+-dependent enzyme found in the mitochondrial matrix. researchgate.netebi.ac.uk This enzyme is not specific to betaine aldehyde and can act on a broad spectrum of aldehydes. nih.gov The entire process links choline metabolism to one-carbon metabolism through the production of betaine. bevital.noreactome.org

| Step | Substrate | Enzyme | Product | Cellular Location |

|---|---|---|---|---|

| 1 | Choline | Choline Dehydrogenase (CHDH) | Betaine Aldehyde | Inner Mitochondrial Membrane |

| 2 | Betaine Aldehyde | Betaine Aldehyde Dehydrogenase (BADH) | Betaine | Mitochondrial Matrix |

Choline is a fundamental precursor for the biosynthesis of essential phospholipids, which are integral components of cellular membranes. nih.gov The two major choline-containing phospholipids are phosphatidylcholine and sphingomyelin (B164518).

Phosphatidylcholine (PC) , often referred to as lecithin (B1663433), accounts for approximately 50% of the phospholipids in mammalian membranes. bevital.nodifferencebetween.com Its synthesis is crucial for maintaining membrane structure and for processes like lipoprotein assembly. researchgate.net A key pathway for PC synthesis involves the transfer of a phosphocholine (B91661) group from cytidine (B196190) diphosphate-choline (CDP-choline) to diacylglycerol. Choline can also be liberated from the breakdown of existing phosphatidylcholine, providing a recyclable pool for various metabolic needs. nih.govpnas.org

Sphingomyelin is another vital phospholipid, particularly abundant in the myelin sheath surrounding nerve cell axons. differencebetween.com Its synthesis involves the transfer of the phosphocholine head group from phosphatidylcholine to ceramide. nih.govtaylorfrancis.com This reaction is catalyzed by sphingomyelin synthase. The availability of ceramide can be a rate-limiting factor in this process. nih.gov Studies have indicated that the plasma membrane and the Golgi apparatus are the primary sites for sphingomyelin biosynthesis. nih.gov

Choline is the direct precursor for the synthesis of acetylcholine (ACh), a critical neurotransmitter involved in a myriad of physiological functions, including muscle contraction, memory, and learning. nih.govyoutube.com Cholinergic neurons are uniquely dependent on choline not only for membrane phospholipid synthesis but also as the immediate precursor for ACh. pnas.org

The synthesis of acetylcholine occurs in the cytoplasm of cholinergic nerve terminals. The enzyme choline acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to choline, forming acetylcholine. nih.govyoutube.com The availability of intracellular choline is a rate-limiting step in ACh production. nih.gov Choline is transported into these neurons from the extracellular space via a high-affinity uptake system. williams.edu A significant portion of this choline, estimated to be 35-50%, is derived from the breakdown of acetylcholine in the synaptic cleft by the enzyme acetylcholinesterase, which hydrolyzes ACh back into choline and acetate, allowing for its reuptake and recycling. youtube.comwilliams.edu

Betaine's Contributions to One-Carbon Metabolism

Betaine, derived from the oxidation of choline, plays a crucial role as a methyl donor in one-carbon metabolism. This metabolic network is essential for the synthesis of nucleic acids, proteins, and lipids, and for the regulation of gene expression.

A primary function of betaine is to participate in the remethylation of homocysteine to methionine. nih.gov This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT), a zinc metalloenzyme predominantly found in the liver and kidneys. rsc.orgontosight.aiwikipedia.org

In this pathway, betaine donates one of its methyl groups to homocysteine, resulting in the formation of methionine and dimethylglycine (DMG). ontosight.aiwikipedia.org This folate-independent pathway is a significant contributor to homocysteine homeostasis, especially in the liver, where it can be responsible for up to 50% of homocysteine metabolism. nih.govnih.gov By converting homocysteine back to methionine, the BHMT pathway helps to maintain the supply of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions. rsc.orgnih.gov

| Component | Role | Significance |

|---|---|---|

| Betaine | Methyl Donor | Transfers a methyl group to homocysteine. |

| Homocysteine | Methyl Acceptor | A sulfur-containing amino acid that is remethylated to methionine. |

| BHMT Enzyme | Catalyst | Facilitates the methyl group transfer from betaine to homocysteine. |

| Methionine | Product | An essential amino acid and precursor to S-adenosylmethionine (SAM). |

| Dimethylglycine (DMG) | Product | The demethylated form of betaine. |

The BHMT pathway for homocysteine remethylation operates in parallel with the folate- and vitamin B12-dependent pathway catalyzed by the enzyme methionine synthase. nih.govnih.gov These two pathways are interconnected and can compensate for each other to some extent. nih.gov

When the folate-dependent pathway is impaired, due to either genetic factors or nutritional deficiencies in folate or vitamin B12, the BHMT pathway plays a more critical role in maintaining homocysteine homeostasis. nih.gov Conversely, folic acid supplementation has been observed to increase plasma betaine concentrations, indicating a close regulatory link between these two methyl donor pathways. nih.govfrontiersin.org

Function as an Osmoprotectant and Cellular Osmolyte

Choline and its derivative, glycine (B1666218) betaine, are pivotal in protecting cells from osmotic stress, a condition that arises from imbalances in the concentration of solutes inside and outside the cell, leading to potentially damaging changes in cell volume. nih.govapsnet.org Organisms across biological kingdoms, including bacteria, plants, and animals, utilize these compounds to maintain cellular integrity and function under harsh environmental conditions. nih.govnih.govnih.gov

Choline itself serves as a crucial precursor for the synthesis of glycine betaine, which is recognized as a highly effective and important osmoprotectant. apsnet.orgnih.govresearchgate.nettandfonline.com In higher plants, this conversion is a two-step oxidation process that occurs in the chloroplasts. apsnet.orgtandfonline.com The accumulation of these compatible solutes allows cells to adjust their internal osmotic potential, thereby preventing water loss, without interfering with normal enzyme activities. apsnet.orgresearchgate.net

Glycine betaine's protective mechanism involves several actions:

Osmotic Adjustment : By accumulating in the cytoplasm, it increases the intracellular solute concentration, which helps in maintaining cell turgor and the driving gradient for water uptake. tandfonline.com

Stabilization of Macromolecules : It stabilizes the structures of proteins, enzymes, and biological membranes against the denaturing effects of high salinity or dehydration. nih.govresearchgate.netfrontiersin.org

Mitigation of Oxidative Damage : It helps protect against secondary stresses like oxidative damage that often accompany osmotic stress. frontiersin.org

In various organisms, the response to osmotic stress involves the active accumulation of these compounds. For instance, the soil microbe Bacillus subtilis can induce choline and glycine betaine accumulation in Arabidopsis plants, enhancing their tolerance to dehydration. apsnet.org Similarly, the fungus Penicillium fellutanum increases its intracellular levels of glycine betaine significantly when grown in high-salt media. nih.gov In the bacterium Pseudomonas aeruginosa, both choline and glycine betaine pools are maintained to regulate osmoprotection. nih.govresearchgate.net Even in mammals, betaine functions as a key organic osmolyte, particularly in the kidneys. nih.govnih.gov

Table 1: Role of Choline and Betaine as Osmoprotectants in Various Organisms

| Organism/System | Compound | Role and Findings | Source(s) |

|---|---|---|---|

| Plants (general) | Glycine Betaine | Accumulates under drought, salinity, and cold stress; stabilizes membranes and proteins. | tandfonline.comresearchgate.netfrontiersin.org |

| Arabidopsis | Choline & Glycine Betaine | Accumulation induced by Bacillus subtilis enhances tolerance to dehydration stress. | apsnet.org |

| Penicillium fellutanum | Glycine Betaine | Intracellular levels increase 22-fold in high salt (3 M NaCl) conditions, acting as a secondary osmoprotectant. | nih.gov |

| Pseudomonas aeruginosa | Choline & Glycine Betaine | Maintains distinct cellular pools of both compounds to regulate osmoprotection. | nih.govresearchgate.net |

| Animal Cells (Kidney) | Glycine Betaine | Functions as a major organic osmolyte. | nih.gov |

| Mouse Embryos | Glycine Betaine | Acts as a highly effective osmoprotectant against increased osmolarity during preimplantation development. | nih.gov |

Interventions in Mitochondrial Bioenergetics and Oxidative Demethylation

Choline and betaine play significant roles in mitochondrial function, which is central to cellular energy production (bioenergetics) and metabolism. The mitochondrion is not only the primary site of ATP synthesis but also where key steps in the metabolism of these compounds occur.

Choline is essential for maintaining the structural integrity of mitochondrial membranes. nih.gov It is a precursor for phosphatidylcholine, a major phospholipid component of these membranes. nih.gov A deficiency in choline can lead to altered membrane composition, reduced mitochondrial membrane potential (Δψm), and decreased ATP production. nih.gov This impairment can disrupt processes like fatty acid β-oxidation and increase the production of damaging reactive oxygen species (ROS). nih.gov

The conversion of choline to betaine is a critical metabolic process that takes place within the mitochondria. nih.govoregonstate.edu This oxidative demethylation involves two steps:

Choline to Betaine Aldehyde : Catalyzed by the inner mitochondrial membrane enzyme choline dehydrogenase (also known as choline oxidase). nih.govoregonstate.edu

Betaine Aldehyde to Betaine : Catalyzed by betaine aldehyde dehydrogenase, which is located in either the mitochondrial matrix or the cytosol. oregonstate.edu

Betaine itself has been shown to be a positive regulator of mitochondrial respiration. nih.govosti.gov Studies indicate that betaine treatment can lead to an upregulation of mitochondrial respiration and the activity of cytochrome c oxidase, a key enzyme in the electron transport chain. nih.govosti.gov This enhancement of mitochondrial function results in an increased mitochondrial membrane potential and elevated cellular ATP levels. nih.govnih.gov Furthermore, betaine is involved in remodeling mitochondrial dynamics, promoting fusion, which is associated with enhanced mitochondrial function and improved cell viability. nih.gov The metabolism of dimethylglycine, a product of betaine-dependent homocysteine methylation, also occurs in the mitochondrion and is coupled to the electron-transport chain. caldic.com

Table 2: Effects of Choline and Betaine on Mitochondrial Parameters

| Compound | Effect | Mechanism/Detail | Source(s) |

|---|---|---|---|

| Choline | Maintains mitochondrial membrane integrity and function. | Serves as a precursor for phosphatidylcholine, a key component of mitochondrial membranes. Deficiency leads to reduced membrane potential and ATP production. | nih.gov |

| Betaine | Upregulates mitochondrial respiration. | Enhances cytochrome c oxidase activity. | nih.govosti.gov |

| Betaine | Increases mitochondrial membrane potential. | Protects cells from mitochondrial dysfunction induced by toxins. | nih.govnih.gov |

| Betaine | Elevates cellular energy levels. | Leads to increased ATP production. | nih.gov |

| Betaine | Promotes mitochondrial fusion. | Remodels mitochondrial dynamics by lowering fission factors (DRP1) and increasing fusion factors (MFN2), enhancing cell viability. | nih.gov |

| Betaine | Improves hepatic lipid metabolism. | Promotes mitochondrial content and activity in liver cells, stimulating fatty acid oxidation. | rsc.org |

Biotransformation by Gut Microbiota and Subsequent Metabolite Production (e.g., Trimethylamine (B31210) precursors)

The vast and complex community of microorganisms residing in the human gut plays a crucial role in metabolizing dietary compounds, including choline and betaine. mdpi.comnih.gov This biotransformation process generates metabolites that can enter systemic circulation and influence host physiology.

Both choline and betaine contain a trimethylamine (TMA) structure and serve as precursors for the microbial production of TMA gas. mdpi.comnih.govcsuohio.edu This conversion is an exclusively microbial process carried out by specific anaerobic bacteria in the gut. pnas.org Research has identified several members of the human gut microbiota, primarily from the Firmicutes and Proteobacteria phyla, that are capable of metabolizing choline to produce TMA. nih.govnih.gov This metabolic capability relies on specific microbial enzymes, notably a glycyl radical enzyme system known as the choline utilization TMA-lyase (cutC/D). nih.govpnas.orgresearchgate.net

The biotransformation pathway is as follows:

Microbial Conversion : Gut bacteria utilize dietary choline and betaine as substrates, cleaving the C-N bond to release TMA. pnas.org

Host Absorption : The TMA produced in the gut is absorbed into the portal circulation. nih.gov

Hepatic Oxidation : In the liver, the host enzyme Flavin monooxygenase 3 (FMO3) oxidizes TMA to trimethylamine-N-oxide (TMAO). mdpi.compnas.org

This microbe-host metabolic interaction has significant health implications. Elevated circulating levels of TMAO have been linked to an increased risk of atherosclerosis and major adverse cardiovascular events. nih.govasm.orgoup.com The activity of the gut microbiota can therefore modulate the bioavailability of dietary choline to the host; high levels of TMA-producing bacteria can significantly reduce the amount of choline available for host use. nih.govasm.org This highlights a direct mechanistic link between diet, gut microbiota, and metabolic pathways relevant to human health. csuohio.eduoup.com

Table 3: Gut Microbiota-Mediated Metabolism of Choline and Betaine

| Process | Key Players | Metabolite Produced | Significance | Source(s) |

|---|---|---|---|---|

| Choline/Betaine Metabolism | Gut bacteria (e.g., Clostridium, Lachnoclostridium, Escherichia) with choline utilization (cutC/D) enzymes. | Trimethylamine (TMA) | Initial step in the production of TMAO; reduces choline bioavailability for the host. | nih.govnih.govresearchgate.net |

| TMA Oxidation | Host liver enzyme Flavin monooxygenase 3 (FMO3). | Trimethylamine-N-oxide (TMAO) | TMAO is a proatherogenic metabolite linked to cardiovascular disease risk. | mdpi.compnas.org |

Enzymatic Transformations and Regulatory Mechanisms

Choline (B1196258) Dehydrogenase (CDH) Activity, Cofactor Requirements, and Substrate Specificity

Choline dehydrogenase (CDH), a mitochondrial enzyme, initiates the conversion of choline to betaine (B1666868). ontosight.ainih.gov It catalyzes the oxidation of choline to betaine aldehyde, which is the first committed step in this pathway. ontosight.aiontosight.ai This enzymatic reaction is crucial for regulating the intracellular concentrations of both choline and betaine. nih.gov

Activity and Cofactor Requirements: CDH is a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.govgenome.jp The enzyme belongs to the family of oxidoreductases, specifically acting on the CH-OH group of the donor with an acceptor. wikipedia.org In some organisms, another cofactor, pyrroloquinoline quinone (PQQ), has been associated with choline dehydrogenase activity. wikipedia.org Studies on choline dehydrogenase from Halomonas elongata have shown that the enzyme is active in the absence of exogenous cofactors but its activity can be influenced by the presence of FAD or PQQ. nih.gov

Substrate Specificity: The primary substrate for choline dehydrogenase is choline. However, the enzyme can also act on betaine aldehyde, converting it to betaine, although this is the primary role of betaine aldehyde dehydrogenase. nih.govuniprot.org The substrate specificity of CDH is relatively narrow, focusing on the initial step of choline oxidation.

Table 1: Choline Dehydrogenase (CDH) Characteristics

| Feature | Description |

|---|---|

| Enzyme Commission No. | EC 1.1.99.1 |

| Function | Catalyzes the oxidation of choline to betaine aldehyde. ontosight.ai |

| Location | Inner mitochondrial membrane. nih.gov |

| Cofactor(s) | FAD, PQQ nih.govwikipedia.org |

| Primary Substrate | Choline ontosight.ai |

| Product | Betaine aldehyde ontosight.ai |

Betaine Aldehyde Dehydrogenase (BADH) Catalysis and Kinetic Studies

Betaine aldehyde dehydrogenase (BADH) catalyzes the second and irreversible step in the synthesis of glycine (B1666218) betaine, the oxidation of betaine aldehyde. nih.govresearchgate.net This NAD(P)+-dependent reaction is critical for cellular osmoprotection and, in some organisms, for the assimilation of carbon and nitrogen from choline. nih.govnih.gov

Catalysis: BADH belongs to the aldehyde dehydrogenase superfamily and employs covalent catalysis to oxidize its aldehyde substrate. sci-hub.ru The reaction involves the reduction of NAD(P)+ to NAD(P)H. researchgate.net The enzyme is found in various organisms, from bacteria to plants and animals, and can exist as either a dimer or a tetramer. researchgate.net

Kinetic Studies: Kinetic studies on BADH from various sources have revealed important characteristics. For instance, BADH from Pseudomonas aeruginosa exhibits an optimal pH between 8.0 and 8.5. nih.gov The Michaelis constant (Km) for betaine aldehyde can vary between species; for example, BADH from Atlantic oysters has a Km of 0.1 mM for betaine aldehyde, while that from Chesapeake Bay oysters has a Km of 0.36 mM. nih.gov The enzyme can also be modulated by the concentration of ions like Na+ and K+. nih.gov

Table 2: Kinetic Parameters of Betaine Aldehyde Dehydrogenase (BADH) from Different Sources

| Organism | Substrate | Km (mM) | Optimal pH |

|---|---|---|---|

| Pseudomonas aeruginosa | Betaine Aldehyde | - | 8.0 - 8.5 nih.gov |

| Atlantic Oyster | Betaine Aldehyde | 0.1 nih.gov | 7.5 - 9.0 nih.gov |

| Chesapeake Bay Oyster | Betaine Aldehyde | 0.36 nih.gov | 7.5 - 9.0 nih.gov |

| Rat Liver Mitochondria | Betaine Aldehyde | 0.046 | - |

| Rat Liver Mitochondria | NAD+ | 0.038 | - |

Betaine-Homocysteine Methyltransferase (BHMT) Mechanistic Insights and Allosteric Regulation

Betaine-homocysteine S-methyltransferase (BHMT) is a key enzyme in the methionine cycle, catalyzing the transfer of a methyl group from betaine to homocysteine to form dimethylglycine and methionine. rsc.orgwikipedia.org This reaction is crucial for regulating homocysteine levels and for the irreversible oxidation of choline. ebi.ac.ukuniprot.org

Mechanistic Insights: BHMT is a zinc metalloenzyme. ebi.ac.uk The reaction mechanism is an ordered bi-bi process, where homocysteine is the first substrate to bind, and methionine is the last product to be released. rsc.orgnih.gov The catalytic zinc ion is coordinated by three cysteine residues and a tyrosine residue. nih.gov The binding of homocysteine displaces the tyrosine ligand, which in turn creates the binding site for betaine. nih.gov The activity of BHMT requires a thiol-reducing agent. ebi.ac.uk

Allosteric and Redox Regulation: The activity of BHMT is subject to regulation. Elevated levels of S-adenosylmethionine (SAM), a product of the methionine cycle, can inhibit BHMT. nih.gov Furthermore, the enzyme's activity is modulated by the cellular redox state. nih.gov Under oxidative stress, a disulfide bond can form between two of the zinc-binding cysteine residues, leading to inactivation of the enzyme. ebi.ac.uk This inactivation can be reversed by reducing agents, suggesting a redox switch mechanism. nih.gov

Table 3: Mechanistic and Regulatory Features of Betaine-Homocysteine Methyltransferase (BHMT)

| Feature | Description |

|---|---|

| Enzyme Commission No. | EC 2.1.1.5 |

| Function | Catalyzes the methylation of homocysteine to methionine using betaine as the methyl donor. rsc.org |

| Cofactor | Zinc ebi.ac.uk |

| Reaction Mechanism | Ordered bi-bi rsc.org |

| Regulation | Inhibition by S-adenosylmethionine (SAM) nih.gov |

| Redox Regulation | Inactivated by oxidation of cysteine residues at the active site. ebi.ac.uknih.gov |

Regulatory Roles of Choline Kinase and Phospholipase C in Intracellular Choline Dynamics

The intracellular concentration of choline is tightly regulated by the coordinated actions of enzymes involved in its synthesis, degradation, and incorporation into phospholipids (B1166683). Choline kinase and phospholipase C are two such enzymes that play pivotal roles in these dynamics.

Choline Kinase (CK): Choline kinase (EC 2.7.1.32) catalyzes the ATP-dependent phosphorylation of choline to produce phosphocholine (B91661). wikipedia.orgimrpress.com This is the first committed step in the de novo synthesis of phosphatidylcholine via the Kennedy pathway. nih.govnih.gov By converting free choline into its phosphorylated form, choline kinase effectively controls the pool of choline available for other metabolic fates, such as oxidation to betaine or synthesis of acetylcholine (B1216132). nih.gov The activity of choline kinase is often elevated in cancer cells, reflecting an increased demand for membrane phospholipids to support rapid cell proliferation. imrpress.comtaylorandfrancis.com

Phospholipase C (PLC): Phospholipase C (PLC) enzymes are a family of hydrolases that cleave phospholipids just before the phosphate (B84403) group. Phosphatidylcholine-specific PLC (PC-PLC) hydrolyzes phosphatidylcholine to generate phosphocholine and diacylglycerol. aacrjournals.org This action releases phosphocholine, which can then be further metabolized, thereby influencing the intracellular choline pool. nih.gov The activity of PLC is often linked to signal transduction pathways, where the products of its catalysis act as second messengers. aacrjournals.org

Table 4: Key Enzymes in the Regulation of Intracellular Choline

| Enzyme | Function | Role in Choline Dynamics |

|---|---|---|

| Choline Kinase (CK) | Phosphorylates choline to phosphocholine. wikipedia.org | Commits choline to the phosphatidylcholine synthesis pathway, thereby reducing the free choline pool. nih.gov |

| Phospholipase C (PLC) | Hydrolyzes phosphatidylcholine to phosphocholine and diacylglycerol. aacrjournals.org | Releases phosphocholine from membrane phospholipids, contributing to the intracellular pool of choline metabolites. nih.gov |

Utilization of Choline Oxidase in Biocatalytic Cascades and Hydrogen Peroxide Generation

Choline oxidase (EC 1.1.3.17) is an oxidoreductase that catalyzes the two-step oxidation of choline to glycine betaine, with betaine aldehyde as an intermediate. nih.govcreative-enzymes.com A key feature of this reaction is the concomitant reduction of molecular oxygen to hydrogen peroxide (H₂O₂). creative-enzymes.comwikipedia.org

Biocatalytic Cascades: The in situ generation of hydrogen peroxide by choline oxidase has been harnessed in various biocatalytic cascades. helsinki.fi This is particularly useful for fueling the activity of peroxidases, which require H₂O₂ as an oxidant. chemrxiv.org By coupling the choline oxidase reaction with a peroxidase-catalyzed transformation, a continuous supply of H₂O₂ is provided directly in the reaction medium, which can mitigate the oxidative degradation of the peroxidase that might occur with the external addition of high concentrations of H₂O₂. helsinki.firesearchgate.net

Applications and Hydrogen Peroxide Generation: This enzymatic system has been successfully employed in various synthetic applications, such as the production of important oxygen- and nitrogen-containing heterocycles. chemrxiv.orgresearchgate.net For example, the choline oxidase/horseradish peroxidase (HRP) couple has been used to induce intramolecular cyclizations. helsinki.fi Similarly, the choline oxidase/chloroperoxidase (CPO) cascade has been applied to mediate brominative cyclizations and oxygenative rearrangements. helsinki.firesearchgate.net The use of choline-based ionic liquids can serve a dual purpose in these systems, acting as both the substrate for choline oxidase and as a solubilizing agent for other reaction components. chemrxiv.org

Table 5: Choline Oxidase in Biocatalysis

| Feature | Description |

|---|---|

| Enzyme Commission No. | EC 1.1.3.17 |

| Overall Reaction | Choline + 2 O₂ + H₂O → Betaine + 2 H₂O₂ creative-enzymes.com |

| Key Product for Cascades | Hydrogen Peroxide (H₂O₂) wikipedia.org |

| Coupled Enzymes | Peroxidases (e.g., Horseradish Peroxidase, Chloroperoxidase) helsinki.fi |

| Applications | Synthesis of heterocycles, brominative cyclizations, oxygenative rearrangements. helsinki.fichemrxiv.org |

Cellular and Molecular Mechanisms of Action

Regulation of Cellular Volume and Responses to Osmotic Stress

Betaine (B1666868), a key metabolite of choline (B1196258), plays a crucial role as an organic osmolyte, protecting cells from the detrimental effects of osmotic stress. nih.gov Under hyperosmotic conditions, which lead to cellular water loss and shrinkage, cells actively accumulate betaine. This accumulation increases the intracellular solute concentration, thereby restoring cell volume and maintaining cellular function without perturbing macromolecular structure. nih.govresearchgate.net The process involves both the uptake of extracellular betaine and the endogenous synthesis from choline, a reaction catalyzed by the enzyme choline dehydrogenase. nih.gov

The significance of betaine in cellular protection against osmotic stress is evident in its ability to counteract the inhibition of essential cellular processes. For instance, in cells subjected to hyperosmotic conditions, the presence of betaine has been shown to prevent a significant decrease in cell volume and restore the rate of protein synthesis. nih.gov Furthermore, betaine can largely prevent the inhibition of cell proliferation that typically occurs in hyperosmotic environments. nih.gov This protective mechanism is fundamental for cell survival in tissues exposed to fluctuating osmotic conditions, such as the kidney and liver. nih.gov

The cellular response to osmotic stress and the protective role of betaine can be summarized in the following key findings:

| Cellular Process Affected by Hyperosmotic Stress | Effect of Betaine Supplementation | Reference |

| Cell Proliferation | Largely prevents the ~90% inhibition | nih.gov |

| Protein Synthesis | Converts a 50% recovery to 100% recovery | nih.gov |

| Cell Volume | Prevents a 30% decrease | nih.gov |

| Amino Acid Transport (System A) | Decreases induction by 73% | nih.gov |

These findings underscore the importance of the choline-betaine pathway in maintaining cellular homeostasis under conditions of osmotic stress.

Methylation Capacity and Epigenetic Modulation through Donor Provision

Choline and its metabolite betaine are integral components of one-carbon metabolism, serving as critical methyl group donors. This function is particularly important in the remethylation of homocysteine to methionine. Betaine, acting as a substrate for the enzyme betaine-homocysteine methyltransferase (BHMT), donates a methyl group to homocysteine, thereby converting it to methionine.

This role as a methyl donor has significant implications for epigenetic regulation. The universal methyl donor for most biological methylation reactions, including the methylation of DNA and histones, is S-adenosylmethionine (SAM). Methionine, derived from the betaine-dependent remethylation of homocysteine, is a direct precursor for the synthesis of SAM. Consequently, the availability of choline and betaine can influence the cellular SAM pool and, by extension, the patterns of DNA and histone methylation. These epigenetic modifications are crucial for regulating gene expression, and alterations in these patterns are associated with various physiological and pathological states. Low dietary intakes of choline and betaine have the potential to alter the epigenetic regulation of genes, which may contribute to the acceleration of atherogenic processes.

Mitigation of Endoplasmic Reticulum Stress and Modulation of Apoptotic Pathways

The endoplasmic reticulum (ER) is a central organelle responsible for protein synthesis and folding. Perturbations in ER function can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. Prolonged ER stress can activate apoptotic pathways, leading to programmed cell death. Betaine has been shown to mitigate ER stress and modulate these apoptotic pathways.

In conditions of metabolic stress, such as those induced by a high-carbohydrate diet, betaine supplementation has been observed to alleviate ER stress by regulating the expression of key genes in the PERK-eIF2α-ATF4 pathway. mdpi.com This pathway is one of the three major branches of the unfolded protein response (UPR), a cellular mechanism to cope with ER stress. By attenuating the activation of this pathway, betaine helps to restore ER homeostasis and prevent the initiation of apoptosis.

The modulatory effects of betaine on key markers of ER stress and apoptosis are highlighted below:

Impact on Cellular Energy Metabolism, including AMP-activated Protein Kinase (AMPK) Phosphorylation

Choline and its metabolites are involved in the regulation of cellular energy metabolism. One of the key regulators of cellular energy homeostasis is the AMP-activated protein kinase (AMPK), which is activated in response to an increase in the cellular AMP:ATP ratio, a sign of energy stress. researchgate.net Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. researchgate.netcore.ac.uk

Dietary choline has been shown to activate the AMPK/Srebp signaling pathway. researchgate.net The activation of AMPK is a critical step in restoring cellular energy balance. core.ac.uk While the direct phosphorylation of AMPK by betaine choline tartrate is an area of ongoing research, the influence of choline and betaine on lipid metabolism is well-documented. For instance, choline can be oxidized to betaine, which then participates in metabolic pathways that can influence energy expenditure.

The activation of AMPK by upstream signals leads to a cascade of events that modulate metabolism. The following table summarizes some of the key metabolic processes regulated by AMPK:

| Metabolic Process | Key Downstream Target(s) | Consequence of AMPK Activation |

| Fatty Acid Synthesis | Acetyl-CoA carboxylase 1 (ACC1) | Inhibition |

| Fatty Acid Oxidation | Acetyl-CoA carboxylase 2 (ACC2) | Promotion |

| Sterol Synthesis | HMG-CoA reductase (HMGCR) | Inhibition |

| Autophagy | ULK1 | Promotion |

Investigation of Anti-Inflammatory and Antioxidant Pathways through Betaine and Choline Metabolites

Betaine exhibits significant anti-inflammatory and antioxidant properties by modulating key signaling pathways involved in the inflammatory response. A primary mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes. Betaine has been shown to suppress the activation of NF-κB and its downstream targets, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

In addition to the NF-κB pathway, betaine can also mitigate inflammation by inhibiting the activation of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.gov Studies have demonstrated that betaine can effectively decrease the levels of these cytokines in response to inflammatory stimuli. nih.gov

The antioxidant effects of betaine are linked to its ability to ameliorate oxidative stress. It can modulate the activities of antioxidant enzymes and reduce the levels of reactive oxygen species (ROS). mdpi.com By mitigating oxidative stress, betaine also indirectly reduces inflammation, as ROS can act as signaling molecules that activate pro-inflammatory pathways like NF-κB.

Key anti-inflammatory effects of betaine are summarized below:

In Vitro Research Methodologies and Applications

Utilization of Defined Cell Culture Systems for Metabolic Studies

Cell culture systems are indispensable tools for dissecting the specific metabolic roles of betaine (B1666868) and choline (B1196258) in a controlled environment, free from systemic influences.

Hepatic cell lines, such as HepG2 and C3A, are widely used to model non-alcoholic fatty liver disease (NAFLD) and study the effects of betaine and choline on liver fat accumulation. In these in vitro models, cells are often exposed to high levels of fatty acids to induce steatosis, mimicking conditions of metabolic stress.

Studies using these models have demonstrated that betaine can inhibit hepatic fat accumulation. researchgate.net Gene expression analysis in HepG2 cells treated with fatty acids and betaine indicated that betaine inhibits fatty acid synthesis while stimulating fatty acid oxidation and lipid secretion. researchgate.net Choline has also been shown to play a crucial role in mitigating hepatic steatosis by being essential for the synthesis of phosphatidylcholine, a key component for packaging and exporting triglycerides from the liver in the form of very-low-density lipoprotein (VLDL). nih.gov Research in human hepatic C3A cells showed that choline intervention could enhance the expression of peroxisome proliferator-activated receptor alpha (PPARα) and its target gene, carnitine palmitoyltransferase I (CPT-I), which is a rate-limiting enzyme in mitochondrial fatty acid oxidation. nih.gov

Table 1: Effects of Betaine and Choline on Gene Expression in Hepatic Cell Lines

| Compound | Cell Line | Key Genes Modulated | Observed Effect on Lipid Metabolism |

| Betaine | HepG2 | Downregulation of fatty acid synthesis genes | Inhibition of fat accumulation |

| Upregulation of fatty acid oxidation genes | Stimulation of fatty acid oxidation | ||

| Choline | C3A | Upregulation of PPARα | Enhanced mitochondrial oxidation |

| Upregulation of CPT-I | Promotion of VLDL secretion |

These in vitro findings suggest that both betaine and choline contribute to improved lipid homeostasis in liver cells, primarily by enhancing fatty acid breakdown and transport. researchgate.netnih.govfrontiersin.org

Cholinergic neuronal cell lines, such as the human neuroblastoma cell line LA-N-2 and the murine basal forebrain SN56 cells, serve as critical models for studying the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh) from choline. nih.govnih.govplos.org These cells express the necessary components of the cholinergic system, including choline transporters and choline acetyltransferase (ChAT), the enzyme responsible for ACh synthesis. plos.org

Research using these models has elucidated the pathways by which choline is utilized for ACh production. Studies have shown that choline can be generated intracellularly from the hydrolysis of phosphatidylcholine (PC) by the enzyme phospholipase D (PLD). nih.govcaldic.com In SN56 cells, experiments modifying the expression of PLD isoforms revealed that PLD2 is the primary endogenous enzyme that supplies choline for ACh synthesis. nih.govbohrium.com Furthermore, developing in vitro assay models using LA-N-2 cells has enabled the measurement of both intracellular and extracellular ACh levels, providing a sensitive system for screening compounds that affect cholinergic function through various mechanisms, including choline provision and ChAT activation. nih.gov

Microbial systems are instrumental in understanding the fundamental biosynthetic and catabolic pathways of betaine. Organisms like Aspergillus fumigatus and Acinetobacter baumannii have been studied to characterize the enzymes and genes involved in choline-to-betaine conversion.

In Aspergillus fumigatus, the pathway involves a two-step oxidation of choline. nih.govnih.gov Biochemical and molecular analyses have identified a gene cluster containing choline oxidase (CHOA) and betaine aldehyde dehydrogenase (BADH). nih.govnih.govresearchgate.net The choline oxidase, AfChoAp, catalyzes the oxidation of choline to betaine aldehyde, which is then converted to glycine (B1666218) betaine by the betaine aldehyde dehydrogenase, AfBadAp. nih.govnih.gov Interestingly, in this fungus, glycine betaine functions primarily as a metabolic intermediate for choline catabolism rather than as a stress protectant. nih.govresearchgate.net

In the bacterium Acinetobacter baumannii, the conversion of choline to glycine betaine is crucial for protection against osmotic stress. nih.gov The osmotic stress operon betIBA has been identified, which encodes the choline oxidation pathway. nih.gov The enzyme BetA, a flavoprotein associated with the cell membrane, functions as a choline dehydrogenase, oxidizing choline to betaine aldehyde and also mediating the subsequent oxidation to glycine betaine. nih.gov

Table 2: Key Enzymes in Betaine Metabolism in Microbial Systems

| Organism | Enzyme(s) | Function | Metabolic Role |

| Aspergillus fumigatus | Choline Oxidase (AfChoAp) | Oxidizes choline to betaine aldehyde | Catabolism of choline |

| Betaine Aldehyde Dehydrogenase (AfBadAp) | Oxidizes betaine aldehyde to glycine betaine | Catabolism of choline | |

| Acinetobacter baumannii | Choline Dehydrogenase (BetA) | Oxidizes choline to betaine aldehyde and then to glycine betaine | Osmotic stress protection |

Analysis of Gene Expression and Protein Modulation in Response to Betaine Choline (R-(R,R))-tartrate Components

The molecular effects of betaine and choline are often mediated through changes in gene expression and protein levels. Proteomic studies in animal models have shown that betaine supplementation can lead to a concerted upregulation of key enzymes in the methionine metabolic pathway, including betaine-homocysteine methyltransferase (BHMT), methionine adenosyltransferase (MAT), and glycine N-methyltransferase (GNMT). nih.gov This modulation helps to normalize the ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH), which is crucial for cellular methylation reactions. nih.gov

In the context of hepatic lipid metabolism, betaine has been observed to alter the expression of genes involved in lipogenesis. For instance, betaine treatment in a mouse model of obesity and steatosis modestly reduced the elevated expression of Dgat1, a gene involved in triglyceride synthesis. frontiersin.org Similarly, both choline and betaine have been shown to reduce the expression of the key lipogenic transcription factor SREBP1, promoting an anti-inflammatory and insulin-sensitive phenotype in adipocytes. frontiersin.org

Development and Validation of Enzyme Activity Assays and Kinetic Characterization

The development of specific enzyme assays is fundamental to understanding the metabolic pathways involving betaine and choline. These assays allow for the kinetic characterization of enzymes and the quantification of their activity under various conditions.

For the choline-to-betaine conversion pathway, assays have been established for enzymes like choline oxidase and choline dehydrogenase. A common spectrophotometric assay for choline oxidase (EC 1.1.3.17) measures the formation of hydrogen peroxide as choline is oxidized to betaine aldehyde. sigmaaldrich.com This is often coupled with a peroxidase-catalyzed reaction that produces a colored product, allowing for the rate of reaction to be monitored by the increase in absorbance at a specific wavelength (e.g., 500 nm). sigmaaldrich.com

Assays for other related enzymes, such as methionine adenosyltransferase (EC 2.5.1.6) and betaine-homocysteine methyltransferase (EC 2.1.1.5), have also been developed using liver supernatant fractions. cambridge.org These assays are critical for investigating the interplay between choline/betaine metabolism and the methionine cycle. cambridge.orgresearchgate.net The activity of choline dehydrogenase (CHDH), the enzyme that synthesizes betaine from choline, has been shown to be transiently activated during oocyte maturation, a finding made possible by specific activity assays on oocyte lysates. nih.gov

Implementation of Proteomic and Metabolomic Profiling in Cellular Experiments

Proteomic and metabolomic profiling provides a high-level, systems-wide view of the cellular response to betaine and choline. These "omics" approaches can identify broad changes in protein landscapes and metabolite pools, revealing novel pathways and biomarkers.

¹H-NMR-based metabolomic profiling has been used to identify metabolic changes resulting from betaine and choline supplementation. frontiersin.orgbohrium.com Such studies have revealed that choline supplementation increases the citric acid cycle intermediate succinic acid, while betaine increases α-ketoglutaric acid. frontiersin.orgbohrium.com Both treatments were found to reduce levels of sarcosine, taurine, and β-hydroxybutyrate. frontiersin.org Untargeted metabolomic analysis using liquid chromatography-mass spectrometry (LC-MS) has also been employed to map the metabolic products of choline in cell lines. nih.gov This approach identified previously unknown products and revealed that the formation of betaine from choline occurs specifically in tumor-derived cells, correlating with the expression of choline dehydrogenase (CHDH). nih.gov

Proteomic profiling has been utilized to examine the effects of betaine on liver protein levels. In one study, this strategy revealed that betaine supplementation led to an upregulation of enzymes in the methionine metabolic pathway. nih.gov In other integrated analyses combining transcriptomics and metabolomics, betaine was identified as an upregulated metabolite in pathways related to ABC transporters and glycerophospholipid metabolism. mdpi.com

Design and Evaluation of Choline/Betaine-Based Ionic Liquids for Biocatalytic Processes

The search for environmentally benign solvents has led to significant interest in ionic liquids (ILs) and deep eutectic solvents (DESs) as alternatives to traditional volatile organic compounds in biocatalysis. nih.gov Among these, ILs and DESs derived from choline and betaine are particularly noteworthy due to their biocompatibility, biodegradability, low cost, and ease of preparation. nih.govacs.org The design of these solvents involves the careful selection of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline chloride or betaine, and a hydrogen bond donor (HBD), which can be a polyol, organic acid, or amide. researchgate.netmdpi.com This combination forms a eutectic mixture with a melting point significantly lower than its individual components. researchgate.netresearchgate.net

The physicochemical properties of the resulting solvent, such as viscosity, polarity, and hydrogen bonding capability, are determined by the nature of the HBA, the HBD, and their molar ratio. researchgate.net These properties, in turn, critically influence the activity, stability, and selectivity of enzymes used in biocatalytic processes. nih.gov For instance, the viscosity of DESs can impact mass transfer rates, while the hydrogen bonding network can affect the conformational stability of the enzyme. researchgate.netnih.gov

Evaluation of these novel solvents in biocatalytic applications involves systematic in vitro studies. A primary methodology is the assessment of enzyme activity and stability in the presence of varying concentrations of the IL or DES. researchgate.netacs.org This is often compared to the enzyme's performance in conventional aqueous or organic media. researchgate.net Techniques such as differential scanning calorimetry (DSC) and various spectroscopic methods are employed to probe the structural integrity and thermal stability of the enzyme within the solvent, providing insights into how the solvent interacts with the biomolecule. nih.gov

Detailed Research Findings

Research has demonstrated that choline and betaine-based solvents can significantly enhance enzyme performance. For example, in the presence of choline chloride (ChCl) and betaine hydrochloride (BeHCl)-based eutectic solvents, immobilized lipases showed 25 to 125 times more activity than in water. researchgate.net Specifically, the immobilized lipase (B570770) from Candida antarctica (iCALB) exhibited a 47-fold increase in thermostability at 55°C in a mixture of betaine hydrochloride and urea. researchgate.net

In the enzymatic production of biodiesel, choline-based DESs, such as choline chloride/glycerol, have been successfully used as biocompatible solvents for lipase-catalyzed transesterification of soybean oil, achieving up to 88% triglyceride conversion in 24 hours. researchgate.netumn.edu The enzyme could be reused multiple times without a significant loss of activity, highlighting the potential for developing sustainable biocatalytic systems. umn.edu

The choice of the anion in choline-based ILs also plays a crucial role in enzyme stability. Studies on β-lactoglobulin revealed that choline dihydrogen phosphate (B84403) and choline bitartrate (B1229483) significantly increased the protein's thermal stability, raising its melting temperature by over 20°C compared to a standard buffer solution. nih.gov Conversely, choline hydroxide (B78521) was found to be a strong destabilizer of the protein's native structure. nih.govfigshare.com Similarly, for the enzyme α-chymotrypsin, choline acetate, choline chloride, and choline dihydrogen phosphate were shown to stabilize the enzyme's structure against thermal denaturation. researchgate.net

The composition of the HBD in DESs also modulates enzyme activity. Cellulase activity was found to be enhanced in the presence of certain betaine-based DESs, with betaine:glycerol mixtures showing particular promise by not significantly impeding enzymatic activity. mdpi.com The effect of the solvent is often concentration-dependent; for cellulase, activity tended to increase with rising DES concentration up to a certain point, after which it decreased. acs.org These findings underscore the importance of tailoring the solvent composition to the specific enzyme and reaction.

Below are data tables summarizing the findings from various studies on the performance of enzymes in choline and betaine-based ionic liquids and deep eutectic solvents.

Table 1: Effect of Choline and Betaine-Based Eutectic Solvents on Lipase Activity

| Enzyme | Solvent System (HBA:HBD, Molar Ratio) | Key Finding | Reference |

|---|---|---|---|

| Immobilized Lipase (iTLL) from Thermomyces lanuginosus | ChCl:Urea (1:3) | After 24h, the enzyme was 40 times more active than in water. | researchgate.net |

| Immobilized Lipase (iCALB) from Candida antarctica | BeHCl:Urea (1:4) | Showed a 47-fold higher thermostability at 55°C. | researchgate.net |

| Novozym 435 (Immobilized Candida antarctica lipase B) | ChCl:Glycerol (1:2) | Achieved up to 88% triglyceride conversion in biodiesel production. | researchgate.netumn.edu |

Table 2: Influence of Choline-Based Ionic Liquids on Protein Thermal Stability

| Protein | Ionic Liquid | Melting Temperature (Tm) | Change in Tm vs. Buffer | Reference |

|---|---|---|---|---|

| β-Lactoglobulin | Buffer (Control) | 72.48 °C | N/A | nih.gov |

| β-Lactoglobulin | Choline Dihydrogen Phosphate | 93.58 °C | +21.10 °C | nih.gov |

| β-Lactoglobulin | Choline Bitartrate | 93.22 °C | +20.74 °C | nih.gov |

| α-Chymotrypsin | Buffer (Control) | ~48.9 °C | N/A | researchgate.net |

| α-Chymotrypsin | Choline Acetate | ~58 °C | ~+9.1 °C | researchgate.net |

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Betaine | Trimethylglycine |

| Betaine Hydrochloride | (Carboxymethyl)trimethylammonium chloride |

| Choline | (2-Hydroxyethyl)trimethylammonium |

| Choline Acetate | 2-Acetoxy-N,N,N-trimethylethanaminium |

| Choline Bitartrate | (2-Hydroxyethyl)trimethylammonium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

| Choline Chloride | (2-Hydroxyethyl)trimethylammonium chloride |

| Choline Dihydrogen Phosphate | (2-Hydroxyethyl)trimethylammonium dihydrogen phosphate |

| Choline Hydroxide | (2-Hydroxyethyl)trimethylammonium hydroxide |

| Glycerol | Propane-1,2,3-triol |

| Tartaric Acid | (2R,3R)-2,3-Dihydroxybutanedioic acid |

| Urea | Carbamide |

In Vivo Animal Model Studies

Metabolic Investigations in Rodent Models of Lipid Homeostasis and Hepatic Steatosis

Rodent models have been fundamental in demonstrating the lipotropic effects of betaine (B1666868) and choline (B1196258), particularly their ability to mitigate the accumulation of fat in the liver (hepatic steatosis). These compounds are crucial for maintaining lipid homeostasis.

One study found that choline, supplied as choline bitartrate (B1229483), was effective in ameliorating liver lipid accumulation in rats with a vitamin B6-deficient diet. tandfonline.com Similarly, betaine anhydrous supplementation also resolved the lipid deposition, although choline appeared to be more effective on a molar basis in this specific model. tandfonline.com The research suggests that by improving methionine metabolism and the ratio of phosphatidylcholine to phosphatidylethanolamine, these compounds enhance the secretion of VLDL from the liver. tandfonline.com

Table 1: Effects of Betaine and Choline on Lipid Metabolism in Rodent Models

| Model Organism | Compound Form | Key Findings |

|---|---|---|

| Wistar Rats | Choline Bitartrate, Betaine Anhydrous | Attenuated liver lipid deposition; Restored plasma lipid profiles to control levels. tandfonline.com |

| Pcyt2+/- Mice | Betaine (in water) | Improved hypertriglyceridemia and hepatic steatosis; Reduced plasma lipid content by 40%. frontiersin.orgnih.gov |

| High-Fat Diet Mice | Betaine | Prevented fatty liver and improved dyslipidemia. mdpi.com |

Assessment of Methyl Group Donor Capacity in Animal Systems

Both betaine and choline are recognized as important methyl group donors in animal metabolism, playing a central role in the one-carbon cycle. koudijs.com This function is critical for the synthesis of numerous essential molecules.

Betaine is a direct and highly efficient methyl donor. orffa.com Its primary role in this capacity is to donate one of its three methyl groups to homocysteine, a potentially toxic amino acid, to regenerate methionine. mdpi.combiochem.net This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT), which is found predominantly in the liver and kidneys. mdpi.com By recycling homocysteine back to methionine, betaine helps maintain the pool of S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions. engormix.com

Choline contributes to the methyl pool indirectly. koudijs.com It must first be transported into the mitochondria and undergo a two-step oxidation process to be converted into betaine. orffa.com Due to this conversion process, betaine is considered a more efficient methyl donor than choline. orffa.com This capacity allows betaine to spare other methyl donors like methionine and choline, making them available for their other biological functions, such as protein synthesis (methionine) or cell membrane structure and neurotransmission (choline). koudijs.comorffa.com

Research on Muscle Mass Accretion and Body Composition in Livestock Models

In animal production, betaine and choline have been investigated for their effects on growth performance and carcass quality. Studies in livestock, particularly pigs, have shown that these compounds can act as "carcass modifiers," influencing the ratio of lean mass to fat. ekb.egresearchgate.net

Table 2: Effects of Betaine on Body Composition in Livestock

| Animal Model | Key Findings |

|---|---|

| Finishing Pigs | Decreased backfat thickness and fat percentage; Increased lean meat percentage. nih.gov |

| Growing Iberian Gilts | Increased lean deposition. nih.gov |

| Growing-Finishing Pigs | Enhanced average daily gain; Improved meat quality and a trend toward increased intramuscular fat content. nih.gov |

| General Livestock | Characterized as a carcass modifier, increasing lean percentage and decreasing fat deposition. ekb.egresearchgate.net |

Neurodevelopmental and Neurochemical Research in Rodent Models

Choline is critically important for brain development and function, a fact strongly supported by research in rodent models. nih.gov It serves as a precursor for the synthesis of acetylcholine (B1216132), a key neurotransmitter involved in memory, learning, and muscle control. wikipedia.org Furthermore, choline is essential for the structural integrity of neuronal membranes as a component of phospholipids (B1166683) like phosphatidylcholine. nih.gov

Animal studies have shown that choline availability during perinatal periods has lasting effects on cognitive function. nih.gov A choline-deficient diet in animals can lead to depleted brain choline and acetylcholine levels. nih.gov Conversely, supplementation with various forms of choline, including choline bitartrate, has been shown to attenuate cognitive deficits in animal models of brain injury and aging. researchgate.net In Mthfr-deficient mice, which exhibit autistic-like behaviors, choline supplementation in adulthood was able to counteract characteristics related to repetitive behavior and anxiety. nih.gov

Betaine also demonstrates neuroprotective effects. Although the enzyme that uses betaine to remethylate homocysteine (BHMT) is primarily in the liver, betaine can cross the blood-brain barrier. nih.gov In a rat model of demyelination, betaine was found to alleviate motor behavior deficits and reduce neuroinflammatory responses. nih.gov Its role in reducing homocysteine levels may contribute to its neuroprotective capacity, as elevated homocysteine is a risk factor for neurodegenerative conditions. mdpi.com

Studies on Oxidative Stress and Inflammatory Responses in Animal Models

Research in animal models suggests a link between choline, betaine, and the body's response to oxidative stress and inflammation. Diets deficient in choline have been shown to increase susceptibility to oxidative stress and lipid peroxidation in the liver. nih.gov